molecular formula C11H22FN3O B2873286 N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide CAS No. 2022414-68-0

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide

Cat. No.: B2873286
CAS No.: 2022414-68-0
M. Wt: 231.315
InChI Key: UABBQXVFPXWDKZ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Scientific Research Applications

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine-2,5-dione.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through nucleophilic substitution reactions using fluoroethyl halides or fluoroethyl sulfonates.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with isocyanates or by amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoroethyl and tert-butyl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds are used for substitution reactions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide are employed for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce reduced piperazine derivatives, substitution may result in various substituted piperazines, and hydrolysis may yield carboxylic acids and amines.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and its substituents can interact with various enzymes, receptors, and proteins, leading to modulation of biological activities. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

    N-(tert-butyl)-4-(2-chloroethyl)piperazine-1-carboxamide: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    N-(tert-butyl)-4-(2-bromoethyl)piperazine-1-carboxamide: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

    N-(tert-butyl)-4-(2-iodoethyl)piperazine-1-carboxamide: Similar structure but with an iodoethyl group instead of a fluoroethyl group.

Properties

IUPAC Name

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FN3O/c1-11(2,3)13-10(16)15-8-6-14(5-4-12)7-9-15/h4-9H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABBQXVFPXWDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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